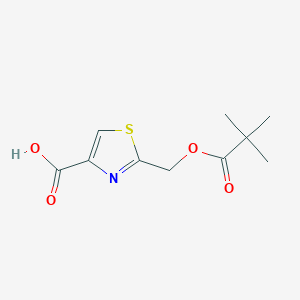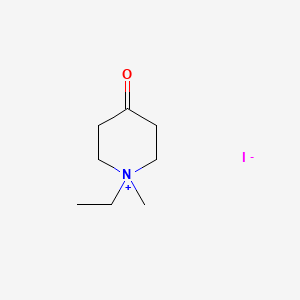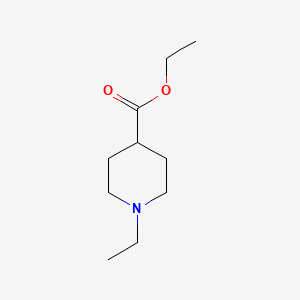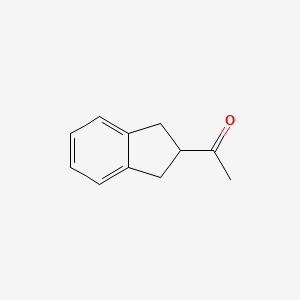
Tris(vinyldimethylsiloxy)phenylsilane
Descripción general
Descripción
Tris(vinyldimethylsiloxy)phenylsilane, also known by its IUPAC name tris[[ethenyl(dimethyl)silyl]oxy]-phenylsilane, is a chemical compound with the molecular formula C18H32O3Si4 . It is mainly utilized as a chemical intermediate for the synthesis of silicone compositions . It can be used for the preparation of optical material or used in the semiconductor and electronics industry .
Molecular Structure Analysis
The molecular structure of Tris(vinyldimethylsiloxy)phenylsilane is represented by the formula C18H32O3Si4 . Its molecular weight is 408.8 g/mol . The InChI code for this compound is1S/C18H32O3Si4/c1-10-22(4,5)19-25(20-23(6,7)11-2,21-24(8,9)12-3)18-16-14-13-15-17-18/h10-17H,1-3H2,4-9H3 . Physical And Chemical Properties Analysis
Tris(vinyldimethylsiloxy)phenylsilane is a liquid . It has a molecular weight of 408.8 g/mol . The compound has a computed hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 10 .Aplicaciones Científicas De Investigación
Surfactant Behavior and Micellization
Tris(vinyldimethylsiloxy)phenylsilane has been studied for its surfactant behavior. Chen and Tan (2020) synthesized and confirmed various trisiloxane surfactants, including bis(vinyldimethylsiloxy)methylsilylpropyl-imidazolium chloride, through techniques like NMR and mass spectrometry. They explored the micellization behavior of these compounds, finding that the critical micelle concentration values varied with the hydrophobicity of the siloxane groups and the cationic head groups. This research highlights the potential of tris(vinyldimethylsiloxy)phenylsilane derivatives in surfactant applications (Chen & Tan, 2020).
Polymer Synthesis and Study
Shapkin et al. (1989) researched the synthesis of three-dimensional polymers using tris-(3-chlorosulphenyl-2,4-pentadionates) of various metals with vinylsiloxane, a compound related to tris(vinyldimethylsiloxy)phenylsilane. They succeeded in obtaining crosslinked polyorganosiloxanes, providing insights into creating polymers with metal-tris-(3-chlorethylthio-2,4-pentanodionate) fragments in their backbone. This study opens up possibilities for the use of tris(vinyldimethylsiloxy)phenylsilane derivatives in innovative polymer synthesis (Shapkin, Svistunov & Shapkina, 1989).
Photoinitiation in Polymerization
Semenov et al. (1990) found that organopolysilanes, including trisilanes with structures similar to tris(vinyldimethylsiloxy)phenylsilane, are effective photoinitiators for the polymerization of vinyl-containing siloxane rubbers. Their research demonstrates the utility of such compounds in the photocuring process of polymers, suggesting potential applications in materials science and engineering (Semenov, Cherepennikova, Artemicheva & Razuvaev, 1990).
Organic Electroluminescence Devices
Research by Shu and Jing-Cu (2008) on conducting polymer polydimethylsiloxane (PDMS) for organic electroluminescence devices indirectly highlights the potential of tris(vinyldimethylsiloxy)phenylsilane-related compounds in the field of organic electronics. They investigated the preparation of an electrode consisting of a SiC thin film and PDMS, leading to insights into the conductivity and device properties in organic semiconductors. This research suggests the relevance of tris(vinyldimethylsiloxy)phenylsilane derivatives in the development of high-performance electrodes for organic electronic applications (Shu & Jing-Cu, 2008).
Safety And Hazards
When handling Tris(vinyldimethylsiloxy)phenylsilane, it is advised to avoid all eye and skin contact and not to breathe vapor and mist. Use only in well-ventilated areas . Wash contaminated clothing before reuse. Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking and when leaving work .
Propiedades
IUPAC Name |
tris[[ethenyl(dimethyl)silyl]oxy]-phenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O3Si4/c1-10-22(4,5)19-25(20-23(6,7)11-2,21-24(8,9)12-3)18-16-14-13-15-17-18/h10-17H,1-3H2,4-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVYGTWMOAIWOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C=C)O[Si](C1=CC=CC=C1)(O[Si](C)(C)C=C)O[Si](C)(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O3Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70975539 | |
| Record name | 1,5-Diethenyl-3-{[ethenyl(dimethyl)silyl]oxy}-1,1,5,5-tetramethyl-3-phenyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70975539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(vinyldimethylsiloxy)phenylsilane | |
CAS RN |
60111-47-9 | |
| Record name | 1,5-Diethenyl-3-[(ethenyldimethylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyltrisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60111-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-((Dimethylvinylsilyl)oxy)-1,1,5,5-tetramethyl-3-phenyl-1,5-divinyltrisiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060111479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Diethenyl-3-{[ethenyl(dimethyl)silyl]oxy}-1,1,5,5-tetramethyl-3-phenyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70975539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(dimethylvinylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyl-1,5-divinyltrisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-octylbenzoxazole]](/img/structure/B1352639.png)






![1-methyl-4-[(4-methylphenyl)carbonyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1352652.png)
